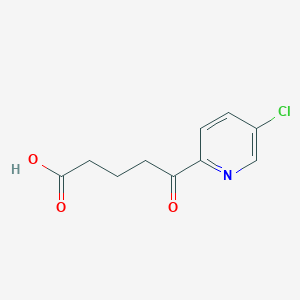
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid
Übersicht
Beschreibung
Pyridine derivatives, such as 5-chloropyridin-2-yl compounds, are important structural motifs found in numerous bioactive molecules . They are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of substituted pyridines often involves complex organic reactions . For example, a study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be quite diverse, depending on the functional groups attached to the pyridine ring .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid: and its derivatives have been studied for their potential anti-fibrotic activities. Research indicates that certain pyrimidine derivatives, which share a structural similarity with this compound, have shown effectiveness against fibrotic diseases by inhibiting collagen expression and hydroxyproline content in cell culture mediums .
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in pharmaceutical synthesis. It’s particularly used in the creation of pyrimidine derivatives, which are integral to a wide range of pharmacological activities. These activities include antimicrobial, antiviral, antitumor, and anti-fibrotic properties, making it a versatile component in drug development .
Medicinal Chemistry
In medicinal chemistry, 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid is employed in the design of novel heterocyclic compounds. Its role is crucial in constructing compound libraries with potential biological activities, which are then screened for various therapeutic effects .
Chemical Biology
The compound’s role in chemical biology is linked to its utility in synthesizing heterocyclic compounds. These compounds are then used to study biological processes and disease mechanisms, particularly in understanding the biochemical pathways of fibrosis and identifying potential therapeutic targets .
Biochemistry Research
In biochemistry, this compound is used to study enzyme inhibition and protein interaction. It has been part of studies focusing on the inhibition of enzymes like the SARS-CoV-2 3CL protease, which is vital for viral replication. Such research contributes to the development of antiviral drugs .
Environmental Studies
While direct studies on 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid in environmental sciences are limited, related compounds are often examined for their environmental impact, biodegradability, and potential as eco-friendly alternatives to more harmful substances .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5-chloropyridin-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-5-8(12-6-7)9(13)2-1-3-10(14)15/h4-6H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXNPJJLMTCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



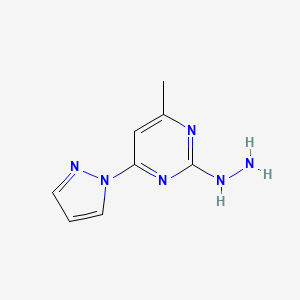
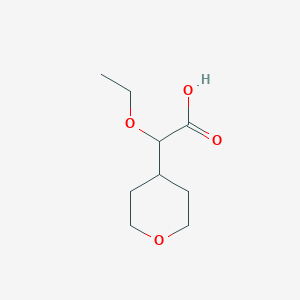
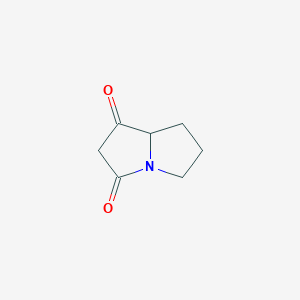
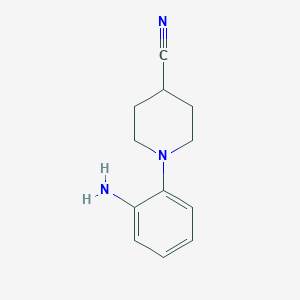
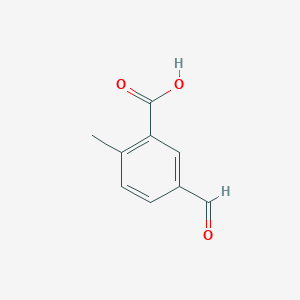
![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
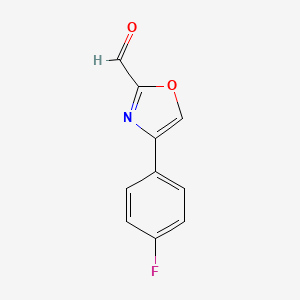
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)


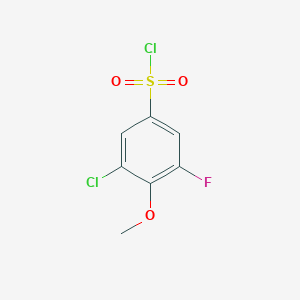
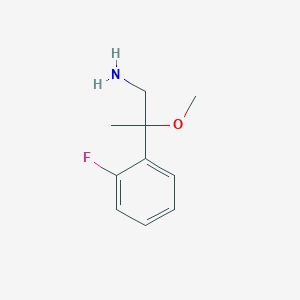
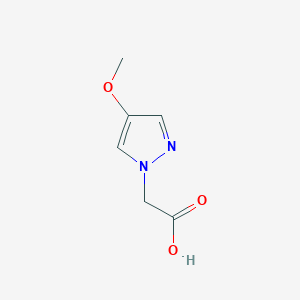
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)